molecular formula C7H14ClF3N2 B8349682 1-(2,2,2-Trifluoroethyl)piperidin-3-amine hydrochloride

1-(2,2,2-Trifluoroethyl)piperidin-3-amine hydrochloride

Cat. No. B8349682
M. Wt: 218.65 g/mol
InChI Key: QAPNCCSNYVNYAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08012974B2

Procedure details

[1-(2,2,2-Trifluoro-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (0.380 g, 1.3 mmol) was dissolved in 3 mL of dioxane. A 4 M solution of HCl in dioxane (3.3 mL, 13.3 mmol) was added and the resulting mixture was stirred overnight at RT before being evaporated to give racemic 1-(2,2,2-trifluoro-ethyl)-piperidin-3-ylamine hydrochloride.
Name
[1-(2,2,2-Trifluoro-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH:8]1[CH2:13][CH2:12][CH2:11][N:10]([CH2:14][C:15]([F:18])([F:17])[F:16])[CH2:9]1)(C)(C)C.[ClH:20]>O1CCOCC1>[ClH:20].[F:18][C:15]([F:16])([F:17])[CH2:14][N:10]1[CH2:11][CH2:12][CH2:13][CH:8]([NH2:7])[CH2:9]1 |f:3.4|

Inputs

Step One
Name
[1-(2,2,2-Trifluoro-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
Quantity
0.38 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CN(CCC1)CC(F)(F)F)=O
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
3.3 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before being evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.FC(CN1CC(CCC1)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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